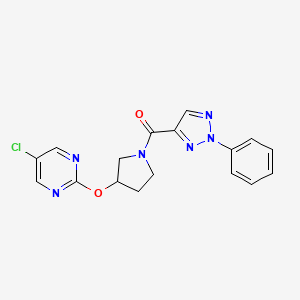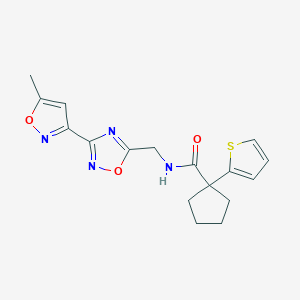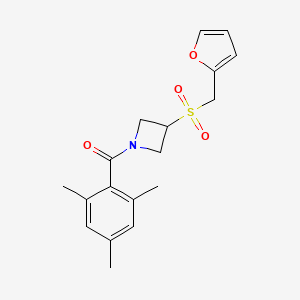![molecular formula C10H16Cl2N2O2 B2548740 2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride CAS No. 2225146-00-7](/img/structure/B2548740.png)
2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride , also known by its chemical formula C₁₀H₁₆Cl₂N₂O₂ , is a compound synthesized for research purposes. It is not intended for human or veterinary use . The IUPAC name for this compound is 2-amino-3-(2-aminomethylphenyl)propanoic acid dihydrochloride .
Synthesis Analysis
The synthetic pathway for this compound involves the condensation of an aminomethylphenyl group with a 3-amino-2-methylpropanoic acid backbone. The dihydrochloride salt form stabilizes the compound and enhances its solubility in water .
Molecular Structure Analysis
The molecular formula C₁₀H₁₆Cl₂N₂O₂ indicates the presence of two chlorine atoms, one nitrogen atom, and two oxygen atoms. The compound’s structure consists of a central propanoic acid moiety linked to a phenyl ring via an aminomethyl group. The dihydrochloride salt forms ionic bonds with the amino group, resulting in enhanced water solubility .
Physical And Chemical Properties Analysis
Mecanismo De Acción
The precise mechanism of action for 2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride remains an area of investigation. Given its structural similarity to amino acids, it may interact with cellular receptors, enzymes, or transporters. Researchers should explore its biological targets to uncover its specific effects .
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-3-[2-(aminomethyl)phenyl]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14;;/h1-4,9H,5-6,11-12H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLFJGMSBOEHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2548657.png)
![1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one](/img/structure/B2548658.png)
![N-(5-methylisoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2548660.png)
![Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2548661.png)
![(1R*,5S*)-7-benzyl-3-oxa-7-azabicyclo[3.3.0]octan-2-one](/img/structure/B2548662.png)
![N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2548663.png)
![Benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2548664.png)



![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide](/img/structure/B2548672.png)


